molecular formula C18H19Cl2NO5S B2515475 Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate CAS No. 338961-12-9

Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate

Cat. No.: B2515475
CAS No.: 338961-12-9
M. Wt: 432.31
InChI Key: UQYVMPDPTLLGEP-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Nitration and Reduction: The initial steps often involve nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Esterification: The final step involves esterification with ethyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dichloro-5-methoxyphenyl)acetate: Lacks the sulfonyl group, resulting in different chemical properties.

    Ethyl 2-(2,4-dichloro-5-methoxy((4-ethylphenyl)sulfonyl)anilino)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and interactions.

Uniqueness

Ethyl 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)acetate is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets, making the compound valuable in various research applications.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO5S/c1-4-26-18(22)11-21(16-10-17(25-3)15(20)9-14(16)19)27(23,24)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYVMPDPTLLGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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